

# discovery and history of 4-Bromocrotonic acid

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## Compound of Interest

Compound Name: 4-Bromocrotonic acid

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An In-depth Technical Guide to **4-Bromocrotonic Acid**: Discovery, Synthesis, and Biochemical Significance

This guide provides a comprehensive overview of **4-bromocrotonic acid**, a significant chemical intermediate and a valuable tool in biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, physicochemical properties, synthesis protocols, and its role as a metabolic inhibitor.

## Discovery and Historical Context

The synthesis of **4-bromocrotonic acid** is a specific application of the Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. The foundations of this reaction were laid in 1919 by the German chemist Alfred Wohl, who observed the selective bromination of a methyl group adjacent to a double bond in the reaction of 2,3-dimethyl-2-butene with N-bromoacetamide.<sup>[1]</sup> This was a notable discovery as it demonstrated that the double bond could remain intact under these bromination conditions, which was contrary to the expected addition of bromine across the double bond that occurs at lower temperatures.<sup>[1]</sup>

In 1942, Karl Ziegler significantly expanded upon this work by conducting a thorough investigation into the use of N-bromosuccinimide (NBS) for the allylic bromination of olefins, demonstrating its synthetic utility and value.<sup>[1]</sup> This established the Wohl-Ziegler reaction as a reliable method for introducing a bromine atom at the allylic position. The synthesis of **4-bromocrotonic acid** from crotonic acid is a direct application of this reaction, where the methyl group of crotonic acid is selectively brominated.

## Physicochemical Properties

**4-Bromocrotonic acid** is a white to light yellow crystalline solid.<sup>[2][3]</sup> Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	(2E)-4-bromobut-2-enoic acid	[4]
Synonyms	(E)-4-Bromobut-2-enoic acid, γ-Bromocrotonic acid	[2]
CAS Number	13991-36-1	[2][5]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrO <sub>2</sub>	[6][2][5]
Molecular Weight	164.99 g/mol	[6][2][5]
Melting Point	74 °C	[2][3][4]
Boiling Point	288 °C	[2]
pKa (Predicted)	4.13 ± 0.10	[2]
Appearance	White to light yellow crystalline powder/solid	[6][3]
Solubility	Soluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol.	[6][2]
Storage	2-8°C, under inert atmosphere.	[6][2][5]

## Synthesis of 4-Bromocrotonic Acid

The primary method for synthesizing **4-bromocrotonic acid** is through the allylic bromination of crotonic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

## Experimental Protocol: Allylic Bromination of Crotonic Acid

This protocol details the synthesis of (E)-4-bromobut-2-enoic acid from (E)-but-2-enoic acid (crotonic acid).

Materials:

- (E)-but-2-enoic acid (crotonic acid)
- N-bromosuccinimide (NBS)
- 2,2'-azobis(2-methylpropionitrile) (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>)
- Hexane
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Filtration apparatus
- Rotary evaporator

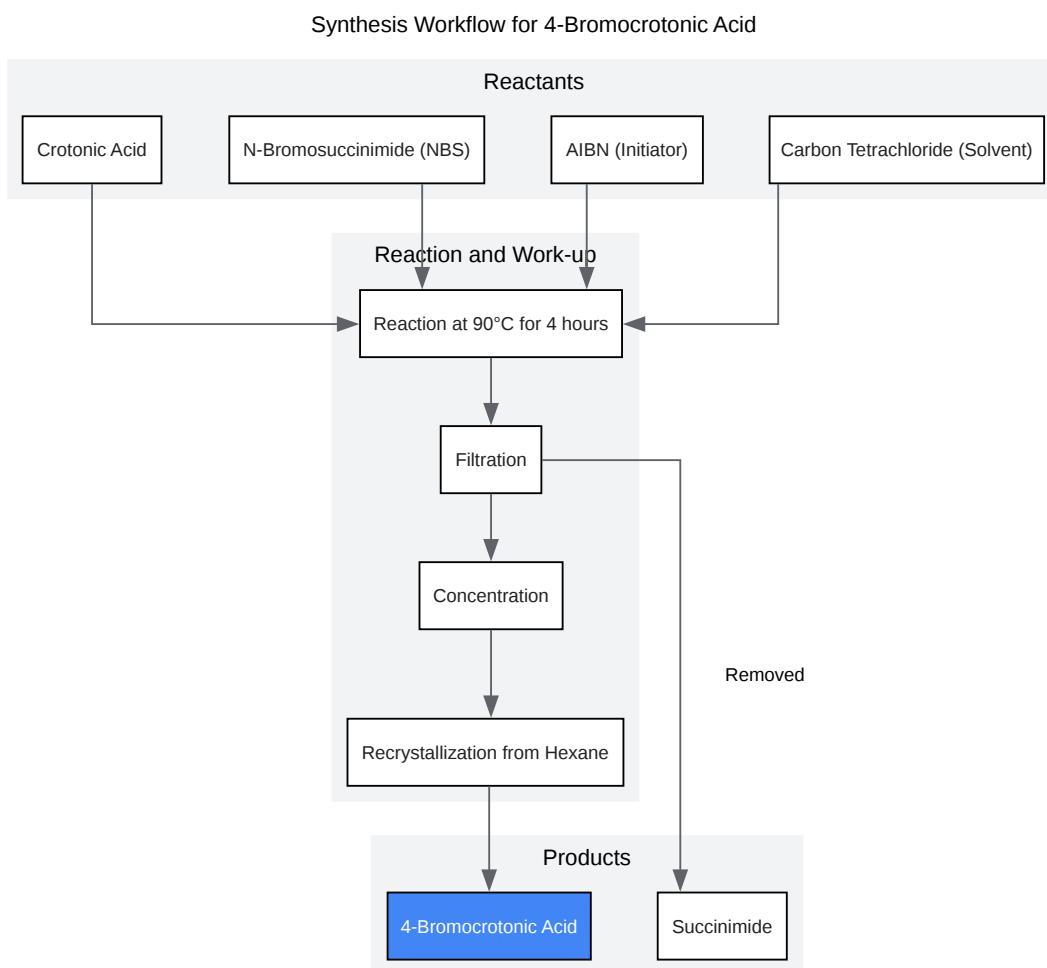
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.00 g (116.16 mmol) of (E)-but-2-enoic acid, 21.02 g (118.48 mmol) of N-bromosuccinimide, and 0.381 g (2.32 mmol) of AIBN in 120 mL of carbon tetrachloride.
- Heat the reaction mixture to 90 °C and stir for 4 hours. The reaction should be monitored for the consumption of the starting material.
- Upon completion of the reaction, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Concentrate the filtrate using a rotary evaporator to remove the solvent.

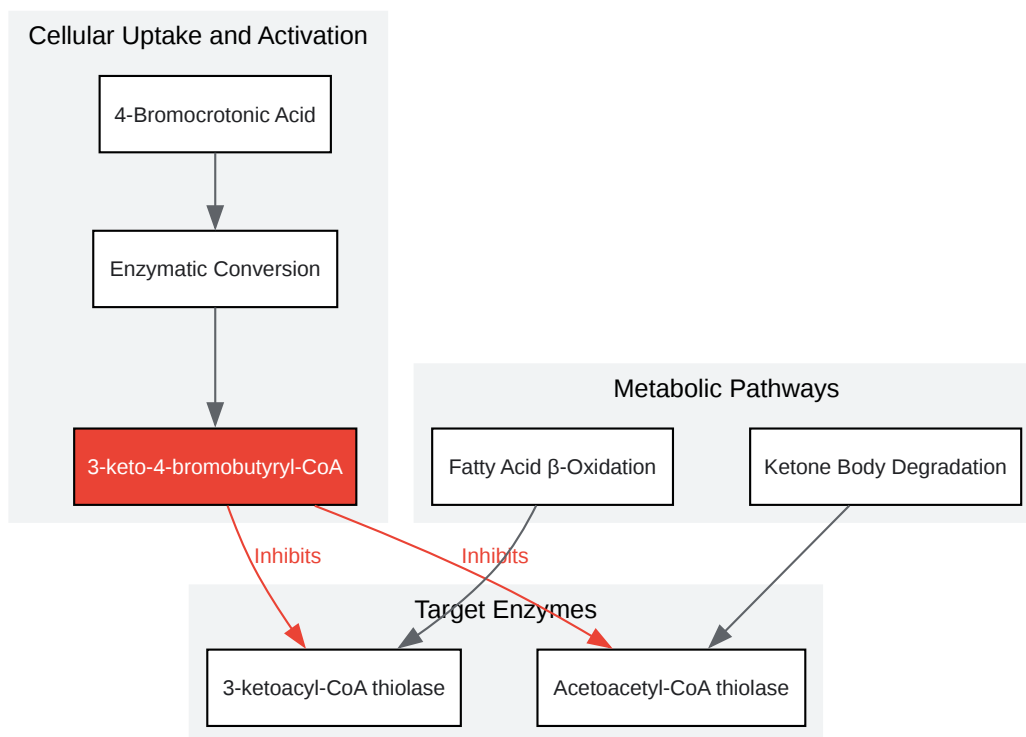
- Recrystallize the resulting residue from hexane to afford the pure (E)-4-bromobut-2-enoic acid.

Expected Yield: Approximately 42.2%.

## Synthesis Workflow Diagram



## Inhibitory Pathway of 4-Bromocrotonic Acid



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